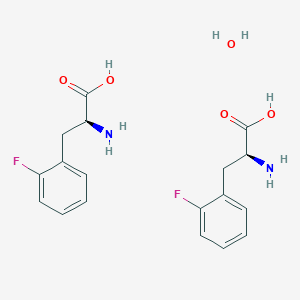
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate is a chiral amino acid derivative It is characterized by the presence of an amino group, a fluorophenyl group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and (S)-alanine.
Reaction Steps:
Hydration: The final step involves the hydration of the compound to form the hydrate (2:1) form.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity. It may also inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-3-(4-fluorophenyl)propanoic acid
- (S)-2-Amino-3-(2-chlorophenyl)propanoic acid
- (S)-2-Amino-3-(2-bromophenyl)propanoic acid
Uniqueness
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C18H22F2N2O5 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/2C9H10FNO2.H2O/c2*10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h2*1-4,8H,5,11H2,(H,12,13);1H2/t2*8-;/m00./s1 |
InChI-Schlüssel |
FBLMNZLMKDFSEM-QXGOIDDHSA-N |
SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F.C1=CC=C(C(=C1)CC(C(=O)O)N)F.O |
Isomerische SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F.C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F.O |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F.C1=CC=C(C(=C1)CC(C(=O)O)N)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


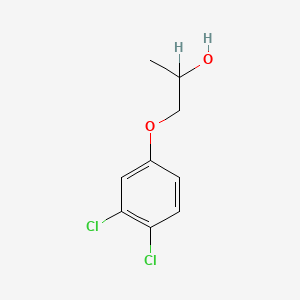
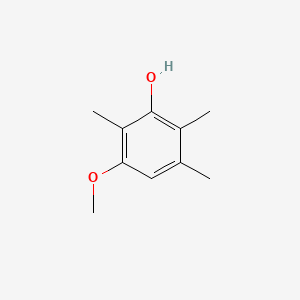

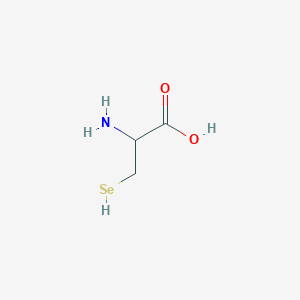
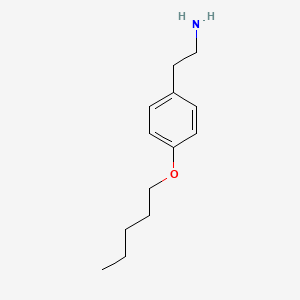

![N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbamoylamino]cyclohexane-1-carboxamide](/img/structure/B1634365.png)

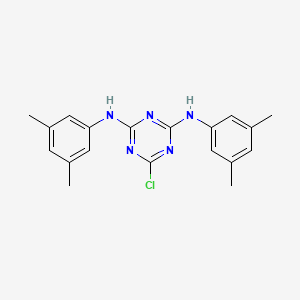

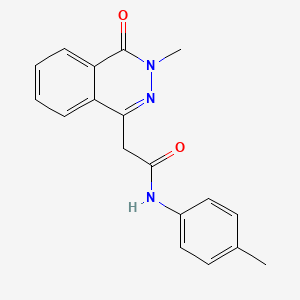
![6-Methoxy-9H-pyrido[2,3-b]indole](/img/structure/B1634383.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B1634387.png)
![Acetic acid, [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]-, methyl ester](/img/structure/B1634390.png)
